molecular formula C18H15N5O2 B2678340 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034288-26-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2678340
CAS RN: 2034288-26-9
M. Wt: 333.351
InChI Key: VYSGKVSEGIZZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, also known as FEQ, is a novel compound that has recently gained attention in scientific research. FEQ is a small molecule drug that has been shown to have potential therapeutic effects in various diseases.

Scientific Research Applications

  • Synthesis and Properties :

    • El’chaninov and Aleksandrov (2017) described the synthesis and properties of N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives. Their work involved electrophilic substitution reactions and characteristic nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017).
  • Antitubercular Evaluation :

    • Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated them for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
  • Cytotoxic Activity :

    • Deady et al. (2003) investigated the growth inhibitory properties of 4-N-[2-(dimethylamino)ethyl]carboxamides against various cancer cell lines, demonstrating significant cytotoxic effects (Deady et al., 2003).
  • Anticancer Activities :

    • Zaki et al. (2018) reported the synthesis of furan-fused pyridines, thioamides, and other derivatives, evaluating their antimicrobial and anticancer activities. Some compounds showed high cytotoxicity against the MCF-7 cell line (Zaki et al., 2018).
  • Corrosion Inhibition :

    • Erami et al. (2019) studied the inhibitive performance of carboxamide ligands for mild steel protection in hydrochloric acid solution. These carboxamides, including N-(quinolin-8-yl) quinoline-2-carboxamide, showed significant corrosion inhibition efficiency (Erami et al., 2019).
  • Live Cell Imaging and Environmental Monitoring :

    • Subashini et al. (2017) synthesized a quinoline appended pyrazoline derivative for high selectivity and sensitivity towards Ni2+ ion, applicable in live cell imaging and environmental monitoring (Subashini et al., 2017).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(17-10-20-15-3-1-2-4-16(15)22-17)19-6-7-23-11-14(9-21-23)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSGKVSEGIZZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.